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2-(3-

Methoxyphenyl)cyclopropane-1-

carboxylic acid

Cat. No.: B1626644 Get Quote

An In-depth Technical Guide to 2-(3-
Methoxyphenyl)cyclopropane-1-carboxylic acid
This guide provides a comprehensive overview of the physical and chemical properties of 2-(3-
Methoxyphenyl)cyclopropane-1-carboxylic acid, a compound of significant interest in

medicinal chemistry and drug development. The unique combination of a cyclopropane ring, a

carboxylic acid moiety, and a methoxyphenyl group imparts distinct characteristics that are

valuable for designing novel therapeutic agents. This document is intended for researchers,

scientists, and professionals in the field of drug development.

Introduction: The Significance of the Cyclopropane
Motif in Drug Design
The cyclopropane ring is a highly strained, three-membered carbocycle that has garnered

considerable attention in medicinal chemistry. Its rigid structure allows for precise control over

the conformation of molecules, which is crucial for optimizing interactions with biological

targets. Furthermore, the cyclopropane ring is considered a "bioisostere" of the phenyl group

and other functionalities, offering a means to modulate physicochemical properties such as

lipophilicity and metabolic stability. The incorporation of a carboxylic acid provides a handle for

salt formation and can significantly influence a compound's pharmacokinetic profile. The 3-
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methoxyphenyl substituent further refines the electronic and steric properties of the molecule,

potentially enhancing target affinity and selectivity.

Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is paramount

for successful drug development. These properties govern a molecule's absorption,

distribution, metabolism, and excretion (ADME) profile.

Structural and General Properties
Below is a summary of the key structural and general properties of 2-(3-
Methoxyphenyl)cyclopropane-1-carboxylic acid.

Property Value Source

IUPAC Name

2-(3-

methoxyphenyl)cyclopropane-

1-carboxylic acid

[1]

CAS Number 900254-25-3 [1]

Molecular Formula C₁₁H₁₂O₃ [1][2]

Molecular Weight 192.21 g/mol [1][2]

Canonical SMILES
COC1=CC=CC(=C1)C2CC2C(

=O)O
[1]

InChIKey
SEQTZPLHSZFWIY-

UHFFFAOYSA-N
[1]

Computed Physicochemical Data
The following table presents computed physicochemical properties that are critical for

predicting the druglikeness of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid. These

values are derived from computational models and provide valuable initial insights.
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Property Value
Computational
Method

Source

XLogP3 1.6 XLogP3 3.0 [1]

Topological Polar

Surface Area (TPSA)
46.5 Å² Cactvs 3.4.6.11 [1]

Hydrogen Bond Donor

Count
1 Cactvs 3.4.6.11 [1]

Hydrogen Bond

Acceptor Count
3 Cactvs 3.4.6.11 [1]

Rotatable Bond Count 3 Cactvs 3.4.6.11 [1]

Expert Insight: The computed XLogP3 value of 1.6 suggests a moderate lipophilicity, which is

often a desirable trait for orally bioavailable drugs. The TPSA of 46.5 Å² is also within the range

typically associated with good cell permeability.

Chemical Properties and Reactivity
The chemical behavior of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is dictated

by its constituent functional groups: the carboxylic acid, the cyclopropane ring, and the

methoxy-substituted phenyl ring.

Acidity
The carboxylic acid moiety is the primary acidic functional group. The pKa of this group is

influenced by the electron-withdrawing nature of the adjacent cyclopropane ring and the

electronic effects of the methoxyphenyl substituent. While experimental pKa data for this

specific molecule is not readily available, it is expected to be in the typical range for carboxylic

acids, around 4-5.

Reactivity of the Cyclopropane Ring
The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions

under certain conditions, such as treatment with strong acids or electrophiles, or through
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transition metal-catalyzed processes. However, under physiological conditions, the

cyclopropane ring is generally stable.

Aromatic Ring Chemistry
The methoxyphenyl group can undergo electrophilic aromatic substitution reactions. The

methoxy group is an ortho-, para-director, meaning that incoming electrophiles will

preferentially add to the positions ortho and para to the methoxy group.

Synthesis Strategies
The synthesis of 2-arylcyclopropane-1-carboxylic acids can be approached through several

synthetic routes. A common strategy involves the cyclopropanation of an appropriate olefin

precursor.

Conceptual Synthesis Workflow:

3-Methoxystyrene

Ethyl 2-(3-methoxyphenyl)
cyclopropane-1-carboxylate

Cyclopropanation

Ethyl Diazoacetate

Rh₂(OAc)₄

Base Hydrolysis
(e.g., NaOH, H₂O)

Acidification
(e.g., HCl)

2-(3-Methoxyphenyl)
cyclopropane-1-carboxylic acid

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Protocol for a Related Cyclopropanation:

A general and effective method for the synthesis of cyclopropanecarboxylic acids involves the

reaction of an alkene with a diazo compound in the presence of a transition metal catalyst,

followed by hydrolysis of the resulting ester. While a specific protocol for the title compound is
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not detailed in the provided search results, a representative procedure for a related

transformation is the malonic ester synthesis.[3]

Step-by-Step Malonic Ester Synthesis for a Cyclopropane Carboxylic Acid Derivative:

Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to

generate the corresponding enolate.

Cyclization: The enolate is then reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) to

form the cyclopropane ring via a double alkylation.[4]

Hydrolysis: The resulting diethyl cyclopropane-1,1-dicarboxylate is hydrolyzed using a strong

base like sodium hydroxide.

Decarboxylation: Acidification followed by heating leads to the decarboxylation of one of the

carboxylic acid groups to yield cyclopropanecarboxylic acid.

Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of 2-(3-
Methoxyphenyl)cyclopropane-1-carboxylic acid.

Expected Spectroscopic Data:
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Technique Expected Features

¹H NMR

- Aromatic protons (multiplets in the range of

6.7-7.3 ppm).- Methoxy protons (singlet around

3.8 ppm).- Cyclopropane protons (complex

multiplets in the upfield region, typically 0.8-2.0

ppm).- Carboxylic acid proton (broad singlet,

typically >10 ppm).

¹³C NMR

- Carbonyl carbon (around 170-180 ppm).-

Aromatic carbons (in the range of 110-160

ppm).- Methoxy carbon (around 55 ppm).-

Cyclopropane carbons (in the upfield region,

typically 10-30 ppm).

IR Spectroscopy

- Broad O-H stretch from the carboxylic acid

(around 2500-3300 cm⁻¹).- C=O stretch from

the carboxylic acid (around 1700 cm⁻¹).- C-O

stretches from the ether and carboxylic acid

(around 1000-1300 cm⁻¹).- Aromatic C-H and

C=C stretches.[5]

Mass Spectrometry

- Molecular ion peak (M⁺) corresponding to the

molecular weight (192.21 g/mol ).-

Fragmentation pattern consistent with the

structure.

Data Interpretation Workflow:
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Pure Sample of
2-(3-Methoxyphenyl)cyclopropane-

1-carboxylic acid

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Raw Spectroscopic Data

Data Analysis and
Interpretation

Confirmed Structure

Click to download full resolution via product page

Caption: Workflow for spectroscopic data acquisition and analysis.

Conclusion
2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is a molecule with a compelling profile

for applications in drug discovery. Its physicochemical properties, including moderate

lipophilicity and a favorable polar surface area, suggest good potential for oral bioavailability.

The synthetic accessibility and the possibility for further structural modifications make it an

attractive scaffold for the development of novel therapeutics. A comprehensive understanding

of its physical and chemical properties, as outlined in this guide, is essential for its effective

utilization in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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